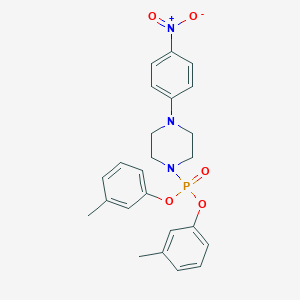![molecular formula C22H23ClN4 B413550 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B413550.png)
4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a phenyl group, and a diazatricyclic core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone typically involves a multi-step process. The initial step often includes the formation of the diazatricyclic core, followed by the introduction of the phenyl and chlorophenyl groups through various organic reactions. Common reagents used in these steps include aldehydes, amines, and catalysts to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its efficacy as a drug candidate for various diseases, including its mechanism of action and potential side effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone include other diazatricyclic compounds with different substituents, such as:
- (E)-N-[(E)-(4-bromophenyl)methylideneamino]-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine
- (E)-N-[(E)-(4-methylphenyl)methylideneamino]-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical reactivity, biological activity, and potential applications. The presence of the chlorophenyl group, in particular, may impart unique electronic and steric properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H23ClN4 |
|---|---|
Molecular Weight |
378.9g/mol |
IUPAC Name |
(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine |
InChI |
InChI=1S/C22H23ClN4/c23-20-8-6-17(7-9-20)12-24-25-21-18-13-26-10-11-27(14-18)16-22(21,15-26)19-4-2-1-3-5-19/h1-9,12,18H,10-11,13-16H2/b24-12+,25-21- |
InChI Key |
NZJJFISPSCVBMU-FOSQEZJDSA-N |
SMILES |
C1CN2CC3CN1CC(C2)(C3=NN=CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Isomeric SMILES |
C1CN2CC\3CN1CC(C2)(/C3=N\N=C\C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3=NN=CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-3-[5-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B413470.png)
![4-AMINO-N'-[(E)-[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B413471.png)
![3-(2-Chlorophenyl)acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413472.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B413473.png)
![6-Methyl-7-nitro[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B413474.png)
![5-[4-(Dimethylamino)benzylidene]-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B413475.png)
![5-[5-(3-chloro-4-methylphenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413476.png)
![6-(2-methoxyanilino)-3H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one](/img/structure/B413478.png)
![4-Chloro-2-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-nitrophenol](/img/structure/B413479.png)
![N-{3-[(3-iodobenzoyl)amino]phenyl}-2-furamide](/img/structure/B413481.png)
![4-nitro-N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413482.png)

![4-isopropylphenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidoate](/img/structure/B413487.png)

